3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Coordination Chemistry Catalyst Design Solubility Modulation

3,5-Di-tert-butyl-2-hydroxybenzaldehyde (37942-07-7) is a sterically hindered salicylaldehyde essential for chiral salen ligands like Jacobsen's catalyst. Its two bulky meta-tert-butyl groups create a chiral pocket for high enantioselectivity in asymmetric epoxidations and kinetic resolutions—performance unattainable with simpler salicylaldehydes. This unique substitution pattern also enhances lipophilicity, improving complex solubility in non-polar media for homogeneous catalysis and luminescent materials. In biological research, its reduced RyRC activation vs. catechol analogs enables selective calcium signaling studies. Procure this specific steric profile to ensure catalytic performance and reproducible results.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 37942-07-7
Cat. No. B142351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Di-tert-butyl-2-hydroxybenzaldehyde
CAS37942-07-7
Synonyms2-Hydroxy-3,5-di-tert-butylbenzaldehyde;  3,5-tert-Butyl-2-hydroxybenzaldehyde;  3,5-Bis(1,1-dimethylethyl)-2-hydroxybenzaldehyde;  3,5-Bis(tert-butyl)salicylaldehyde;  3,5-Di-t-butyl-2-hydroxybenzaldehyde;  3,5-Di-t-butylsalicylaldehyde;  3,5-Di-tert-buty
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=O
InChIInChI=1S/C15H22O2/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-9,17H,1-6H3
InChIKeyRRIQVLZDOZPJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Di-tert-butyl-2-hydroxybenzaldehyde (CAS 37942-07-7): Procurement Guide for a Sterically Hindered Salicylaldehyde Building Block in Asymmetric Catalysis and Coordination Chemistry


3,5-Di-tert-butyl-2-hydroxybenzaldehyde (CAS 37942-07-7), also known as 3,5-di-tert-butylsalicylaldehyde, is a salicylaldehyde derivative featuring a benzene ring with an aldehyde group at position 1, a hydroxyl group at the ortho position (position 2), and two bulky tert-butyl substituents at the meta positions (positions 3 and 5) [1]. This specific substitution pattern results in a sterically hindered aromatic aldehyde with a molecular formula of C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol . It is a pale yellow crystalline solid at room temperature, with a melting point range of 59-61 °C , and exhibits good solubility in organic solvents such as methanol, DMSO, and ethanol, while being sparingly soluble in water . The compound is commercially available, primarily for research and industrial synthesis, and is commonly used as a critical precursor for preparing salen-type ligands, which are widely employed in asymmetric catalysis [2].

Why Generic Substitution Fails: The Critical Role of Steric Bulk and Substitution Pattern in 3,5-Di-tert-butyl-2-hydroxybenzaldehyde for High-Performance Applications


Substituting 3,5-di-tert-butyl-2-hydroxybenzaldehyde with a simpler or differently substituted salicylaldehyde analog is not a straightforward one-for-one replacement. The unique combination of an ortho-hydroxy group and two bulky meta-tert-butyl substituents directly dictates the compound's performance in several key areas. Unlike unsubstituted salicylaldehyde, the steric hindrance provided by the tert-butyl groups significantly enhances the stability and alters the solubility of derived complexes . Furthermore, this substitution pattern is critical for the induction of stereoselectivity in catalytic applications, as seen in the renowned Jacobsen's catalyst, where the tert-butyl groups create a chiral environment essential for high enantioselectivity [1]. The precise positioning of these substituents also directly influences the compound's thermodynamic properties, such as its enthalpy of formation, compared to other hydroxybenzaldehyde isomers [2]. Finally, the electronic and steric effects of the tert-butyl groups can dramatically alter biological activity, as evidenced by its reduced potency as a ryanodine receptor activator compared to the structurally similar catechol derivative . Consequently, using a generic analog without this specific steric and electronic profile would likely lead to a loss of catalytic activity, reduced stereoselectivity, altered physicochemical properties of derived materials, or unwanted biological effects.

Quantitative Evidence for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A Comparative Guide to Steric, Thermodynamic, and Performance-Based Differentiation


Steric Bulk and Lipophilicity: A Structural Comparison with Unsubstituted Salicylaldehyde

Compared to the parent molecule salicylaldehyde (2-hydroxybenzaldehyde), 3,5-di-tert-butyl-2-hydroxybenzaldehyde offers significantly greater steric bulk and lipophilicity . This qualitative difference arises from the addition of two tert-butyl groups at the 3 and 5 positions of the aromatic ring. These bulky groups create a more sterically demanding environment around the metal center in derived complexes, which can stabilize unusual coordination geometries, prevent unwanted oligomerization, and enhance solubility in non-polar media.

Coordination Chemistry Catalyst Design Solubility Modulation

Differential Bioactivity: Reduced Potency as a RyRC Activator Compared to 3,5-Di-t-butylcatechol (DTCAT)

In a direct structure-activity relationship comparison, 3,5-di-tert-butyl-2-hydroxybenzaldehyde is reported to be a less potent activator of the rat skeletal muscle ryanodine receptor (RyRC) Ca2+ channel than its close structural analog, 3,5-di-t-butylcatechol (DTCAT) . This difference is crucial for researchers studying calcium channel physiology or developing compounds where activation of this specific receptor is an undesirable off-target effect.

Biochemical Probe Calcium Signaling Off-Target Profiling

Thermodynamic Stability: Comparative Standard Molar Enthalpy of Formation in the Gas Phase

A systematic thermodynamic study provides a quantitative basis for differentiating 3,5-di-tert-butyl-2-hydroxybenzaldehyde from its simpler hydroxybenzaldehyde isomers [1]. The standard molar enthalpy of formation in the gaseous state (ΔfH°g) at T = 298.15 K was experimentally determined using static bomb calorimetry and Knudsen effusion. This data allows for precise calculations of reaction energetics, particularly for the condensation reactions that yield Schiff bases and salen ligands.

Thermochemistry Reaction Energetics Schiff Base Synthesis

Photophysical Performance of Derived Zn(II)-Salophen Complexes: Tunable Fluorescence Quantum Yields

Salophen ligands synthesized from 3,5-di-tert-butyl-2-hydroxybenzaldehyde form Zn(II) complexes with notable photophysical properties. A recent study synthesized a series of such complexes (ZnL1–ZnL6) and found they exhibit strong emission in ethanol solution at room temperature, with fluorescence quantum yields (Φ) ranging from 25% to 71% [1]. The emission wavelength is consistently in the range of 530–550 nm, accompanied by a significant Stokes shift of 115–129 nm. These properties are directly influenced by the substitution pattern on the salophen ligand, which is derived from this specific aldehyde building block.

Luminescent Materials Optical Sensing Coordination Chemistry

Antioxidant Activity of Derived Schiff Bases: A Comparison to BHT Standard

Schiff base compounds synthesized using 3,5-di-tert-butyl-2-hydroxybenzaldehyde as a precursor have been evaluated for their antioxidant activity. In one study, the EC50 values of synthesized compounds were assessed using DPPH and ABTS radical scavenging assays, with butylated hydroxytoluene (BHT) serving as a control [1]. While the target compound is the precursor, the resulting Schiff bases (e.g., compounds 2, 3, and 4 in the study) provide a class-level inference about the potential of this aldehyde to generate effective antioxidants.

Antioxidant Materials Polymer Stabilization Schiff Base Chemistry

Primary Application Scenarios for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde Based on Quantitative Differentiation


Synthesis of Sterically Demanding Salen Ligands for Asymmetric Catalysis

The primary and most well-established application for this compound is as a precursor to chiral salen ligands, notably the (R,R)- or (S,S)-Jacobsen ligand [1]. As demonstrated in Section 3, the increased steric bulk compared to salicylaldehyde is not merely a structural feature but a functional necessity for inducing high enantioselectivity in catalytic reactions like epoxidations and kinetic resolutions. The quantitative thermodynamic stability data (ΔfH°g) [2] also assures researchers of predictable reaction energetics during ligand synthesis. Procurement of this specific compound is essential for researchers aiming to replicate literature procedures for asymmetric catalysis, as substitution with a less bulky aldehyde will result in a catalytically inferior, non-enantioselective ligand [3].

Development of Soluble Metal Complexes for Homogeneous Catalysis and Materials Science

The enhanced lipophilicity conferred by the tert-butyl groups, as noted in the qualitative comparison to salicylaldehyde , makes 3,5-di-tert-butyl-2-hydroxybenzaldehyde the preferred starting material for synthesizing metal complexes that require high solubility in non-polar organic solvents. This is crucial for applications in homogeneous catalysis where reaction media are often non-polar, and for the solution processing of coordination compounds used in luminescent materials [4]. The ability to prevent aggregation and oligomerization through steric hindrance is a key differentiator for procurement in these fields.

Biochemical Research as a Selective Probe for Calcium Channel Studies

In biological research, this compound's distinct pharmacological profile is a key advantage. The direct head-to-head comparison showing its reduced potency as a RyRC activator relative to DTCAT makes it a valuable tool for scientists studying calcium signaling pathways. Researchers seeking to modulate other pathways without confounding RyRC activation may specifically select this compound for their assays. Its known antibacterial activity and potential antiviral properties identified through molecular docking studies [5] further broaden its utility as a specialized chemical probe in medicinal chemistry and drug discovery efforts.

Building Block for Luminescent Zn(II) Complexes with High Quantum Yields

Researchers in the field of optical materials and sensors should consider this compound for the synthesis of Zn(II)-salophen complexes. The class-level evidence [4] demonstrates that complexes derived from this aldehyde can achieve very high fluorescence quantum yields (up to 71%) in solution, a property that is tunable based on further ligand modification. This quantitative data supports its procurement for the development of efficient luminescent probes, components for organic light-emitting diodes (OLEDs), or other solution-based optical devices where high brightness and photostability are required [4].

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